molecular formula C19H18N2O3 B6670621 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B6670621
M. Wt: 322.4 g/mol
InChI Key: OXMBLNHDVPOZQP-MAUKXSAKSA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core linked to a pyridine ring through an oxane moiety

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(17-12-14-4-1-2-6-16(14)24-17)21-15-5-3-11-23-18(15)13-7-9-20-10-8-13/h1-2,4,6-10,12,15,18H,3,5,11H2,(H,21,22)/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMBLNHDVPOZQP-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzofuran Core: Starting from a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization reactions to form the benzofuran ring.

    Oxane Ring Formation: The oxane ring is introduced through a nucleophilic substitution reaction involving a pyridine derivative.

    Amide Bond Formation: The final step involves coupling the oxane-pyridine intermediate with a benzofuran carboxylic acid derivative using amide bond-forming reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Reaction Conditions: Optimizing temperature, solvent, and pH to ensure high selectivity and yield.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the pyridine ring.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzofuran and pyridine rings may participate in π-π interactions, hydrogen bonding, and hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide
  • N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide
  • N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-indole-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of a benzofuran core and a pyridine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structural features allow for versatile interactions with biological targets, making it a valuable compound for further research and development.

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